4-fluoro-N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecule’s structure is likely to be fairly complex, given the presence of multiple rings and functional groups. The tetrahydrofuran ring, for example, is a five-membered ring with four carbon atoms and one oxygen atom . The pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For example, the fluorine atom on the benzene ring could potentially undergo substitution reactions . The amide group might be involved in hydrolysis or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, the presence of polar or nonpolar regions, and the types of functional groups it contains.Scientific Research Applications
Cardiotonic Activity
Studies on similar compounds, such as 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, have demonstrated cardiotonic effects, indicating the potential of this chemical structure in developing heart-related therapies. These derivatives showed clear cardiotonic activity compared to levosimendan, a known cardiotonic agent, suggesting that modifications in the chemical structure can enhance cardiotonic properties (Wang et al., 2008).
Antimicrobial and Antitumor Activities
Research on fluorine-substituted compounds, including triazinones and benzamides, has identified potent anti-HIV-1 and CDK2 inhibitors, indicating a broad spectrum of possible applications in treating infectious diseases and cancer. For instance, fluorine-substituted 1,2,4-triazinones have shown significant anti-HIV and CDK2 inhibition activities (Makki et al., 2014). Additionally, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has led to compounds with promising antimicrobial analogs (Desai et al., 2013).
Antiviral and Influenza Virus Inhibitors
Novel nucleosides have been identified as potent inhibitors of the influenza virus, showcasing the utility of fluoro-substituted compounds in viral inhibition. Specifically, modifications to ribose nucleosides have demonstrated significant potential in addressing influenza virus infections, further highlighting the role of fluorine in enhancing biological activity (Vedula et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-N-[6-[4-oxo-4-(oxolan-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c21-15-7-5-14(6-8-15)20(27)23-17-9-10-19(25-24-17)29-12-2-4-18(26)22-13-16-3-1-11-28-16/h5-10,16H,1-4,11-13H2,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOVPAKSQXBTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)benzamide |
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